N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an amide group (-CONH2), a sulfanyl group (-SH), and a pentazatricyclo group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting with simpler precursors. The exact synthesis pathway would depend on the specific properties of the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a cyclic structure suggests that the molecule could have a complex three-dimensional shape .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the sulfanyl group could be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods .Scientific Research Applications
Antimicrobial Activity N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide and its derivatives have been studied for their antimicrobial properties. Research by Carcanague et al. (2002) demonstrated that certain derivatives displayed potent activity against the gastric pathogen Helicobacter pylori, including strains resistant to traditional antibiotics like metronidazole or clarithromycin. These compounds also showed minimal activity against other common bacteria, suggesting a selective effect against H. pylori (Carcanague et al., 2002).
Sulfanilamide Derivatives Synthesis and Characterization The synthesis and characterization of various sulfanilamide derivatives, including this compound, have been explored. Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, analyzing their crystal structures and thermal properties. These studies contribute to understanding the chemical properties and potential applications of these compounds (Lahtinen et al., 2014).
Antimicrobial and Hemolytic Agents Another research application involves the synthesis of derivatives of this compound as potential antimicrobial and hemolytic agents. Rehman et al. (2016) synthesized a series of these derivatives and evaluated their efficacy against selected microbial species. The study highlighted the potential of these compounds in antimicrobial applications (Rehman et al., 2016).
Mechanism of Action
Target of action
The compound “N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide” is an amide . Amides are known to interact with various biological targets, including enzymes and receptors, depending on their structure and functional groups .
Mode of action
The mode of action of this compound would depend on its specific structure and the target it interacts with. Generally, amides can form hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its target of action. Given that it’s an amide, it could potentially be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME properties of this compound would depend on its specific structure. Generally, amides, due to their polar nature, might have good absorption and distribution profiles. They might be subject to enzymatic degradation .
Safety and Hazards
Future Directions
Properties
CAS No. |
1207026-36-5 |
---|---|
Molecular Formula |
C23H20N6OS |
Molecular Weight |
428.51 |
IUPAC Name |
N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-27(15-17-8-4-2-5-9-17)21(30)16-31-23-25-24-22-20-14-19(18-10-6-3-7-11-18)26-29(20)13-12-28(22)23/h2-14H,15-16H2,1H3 |
InChI Key |
YHSPSLVLRKOPNO-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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